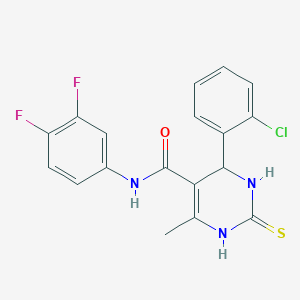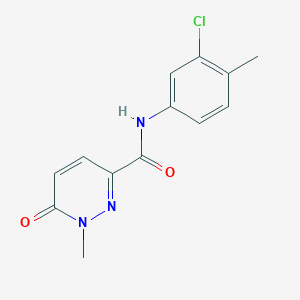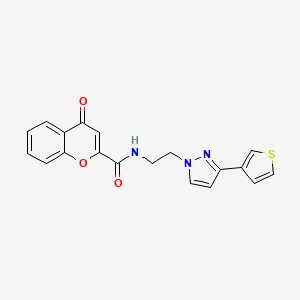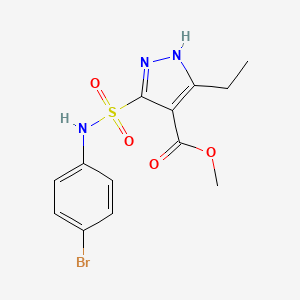
N-(4-phenoxyphenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-9H-purin-6-amine is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications and Tautomerism
N-(4-phenoxyphenyl)-9H-purin-6-amine derivatives exhibit significant variations in tautomerism, which can influence their synthesis and reactivity. Studies have shown that N-methoxy-9-methyl-9H-purin-6-amines, structurally related compounds, demonstrate a diverse range of amino/imino tautomer ratios, identifiable by NMR methods. The tautomeric forms can vary significantly based on the substituents present, impacting their chemical properties and the outcomes of synthetic reactions such as alkylation (Roggen & Gundersen, 2008).
Antiproliferative Activity
Potential Antiproliferative Effects
Several N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and related 9-substituted benzyl-6-chloro-9H-purines have demonstrated notable antiproliferative activities against various human cancer cell lines. Some of these compounds have shown selective cytotoxicity, with low-micromole GI50 values, indicating their potential as antiproliferative agents. Their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, particularly in the G2/M phase, further substantiates their therapeutic potential (Zhou et al., 2017).
Reactivity and Biological Activity
Impact of Substituents on Reactivity and Biological Activity
The structural configuration of this compound and its analogs significantly influences their chemical reactivity and biological activities. The presence of certain substituents, particularly at the C-2 and N-6 positions, affects the tautomeric balance and reactivity patterns in synthetic processes. These structural variations also play a crucial role in determining the compounds' biological activities, including their antimycobacterial, antiprotozoal, and anticancer properties (Roggen et al., 2011).
Mécanisme D'action
Target of Action
N-(4-phenoxyphenyl)-9H-purin-6-amine, also known as EVP4593, is a highly potent inhibitor of the multisubunit membrane protein . It has been found to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, leading to endothelial cell proliferation, migration, survival, and increased vascular permeability .
Mode of Action
EVP4593 interacts with its target, VEGFR2, and inhibits its function . This interaction results in changes in the cellular processes controlled by VEGFR2, such as cell proliferation and migration .
Biochemical Pathways
The biochemical pathways affected by EVP4593 are primarily those regulated by VEGFR2. VEGFR2 is a key player in angiogenesis, the process of new blood vessel formation from pre-existing vessels . By inhibiting VEGFR2, EVP4593 can potentially disrupt angiogenesis, affecting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and elimination
Result of Action
The primary result of EVP4593’s action is the inhibition of VEGFR2, leading to disruption of angiogenesis . This can potentially limit the growth and spread of cancer cells, making EVP4593 a promising candidate for cancer treatment . Moreover, EVP4593 has been found to elicit the release of reactive oxygen species at the flavin site of mitochondrial complex I .
Propriétés
IUPAC Name |
N-(4-phenoxyphenyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)22-17-15-16(19-10-18-15)20-11-21-17/h1-11H,(H2,18,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNUMTMKMBPWTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2359063.png)

![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)


![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)


![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
